molecular formula C21H25ClN2O3S B289393 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289393
M. Wt: 421 g/mol
InChI Key: JCZHIEZHZWHLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 is currently being investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents downstream signaling pathways from being activated, leading to decreased proliferation and survival of B-cells. 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects
6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively target BTK and has minimal off-target effects. In preclinical studies, 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to decrease the number of B-cells in the blood and lymph nodes, as well as reduce the size of lymphoid tumors. 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have minimal effects on T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its selectivity for BTK, which allows for specific targeting of B-cell signaling pathways. 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies. However, one limitation is that 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

Future Directions

For research on 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include clinical trials to evaluate its safety and efficacy in humans. Other potential areas of research include investigating the use of 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, and exploring its potential as a treatment for other B-cell malignancies.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with tert-butylamine to form the tert-butyl amide derivative. The benzothiophene ring is then introduced via a Suzuki coupling reaction with 2-bromo-3-(2-nitrophenyl)thiophene. Finally, the nitro group is reduced with palladium on carbon to yield the desired product.

Scientific Research Applications

6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. In vitro studies have demonstrated that 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies using animal models of CLL and NHL have also shown that 6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can reduce tumor growth and improve survival.

properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421 g/mol

IUPAC Name

6-tert-butyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-21(2,3)12-4-9-15-16(10-12)28-20(18(15)19(23)26)24-17(25)11-27-14-7-5-13(22)6-8-14/h5-8,12H,4,9-11H2,1-3H3,(H2,23,26)(H,24,25)

InChI Key

JCZHIEZHZWHLDW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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